molecular formula C6H4F3N5O B1384449 7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol CAS No. 914205-08-6

7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol

Cat. No. B1384449
CAS RN: 914205-08-6
M. Wt: 219.12 g/mol
InChI Key: CDGVGANQHOUKCK-UHFFFAOYSA-N
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Description

This compound is a member of the pyrazolo[1,5-a]pyrimidines . It is a nitrogen-containing heterocyclic compound . The IUPAC name of this compound is 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . A microwave-assisted copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

In the C-5 position, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives, whereas in the C-3 position, arylation was performed via Suzuki-Miyaura cross-coupling using the commercially available aromatic and heteroaromatic boronic acids .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 255.59 . The InChI code is 1S/C6H4F3N5O.ClH/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4;/h1H,10H2,(H,11,12,13,15);1H .

Scientific Research Applications

Antimalarial Activity

Triazolopyrimidine derivatives have been studied for their potential as antimalarial agents. The design and synthesis of new 2-(trifluoromethyl)triazolo[1,5-a]pyrimidine derivatives have been based on bioisosteric replacement of functional groups on known antimalarial compounds like mefloquine and amodiaquine. These compounds are evaluated against Plasmodium falciparum blood cultures, with the incorporation of 3H hypoxanthine as a measure of parasite activity .

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been highlighted for their anticancer potential and enzymatic inhibitory activity . This suggests that these compounds could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

7-amino-2-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5O/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4/h1H,10H2,(H,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGVGANQHOUKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)C(F)(F)F)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol
Reactant of Route 6
7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol

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